2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties . The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is fused with a sulfanyl and acetamide group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves the recyclization of N-arylitaconimides with aminopyrimidinones . This reaction is carried out in boiling acetic acid, which facilitates the formation of the pyrido[2,3-d]pyrimidine core. Industrial production methods may involve multicomponent reactions, such as the condensation of α,β-unsaturated esters, malononitrile, and guanidine . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
This compound has numerous scientific research applications due to its biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent by inhibiting tyrosine kinases and dihydrofolate reductase . Additionally, it has antibacterial and antifungal properties, making it useful in the treatment of various infections . In industry, it can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves the inhibition of key enzymes and molecular pathways. It inhibits tyrosine kinases, which are involved in cell signaling and growth . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar compounds to 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives such as piritrexim and palbociclib . These compounds also exhibit biological activities like antitumor and antibacterial properties. the unique structure of this compound, particularly the presence of the sulfanyl and acetamide groups, may confer additional or enhanced biological activities .
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11-6-4-5-7-12(11)20-14(23)10-26-13-8-9-19-16-15(13)17(24)22(3)18(25)21(16)2/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBGKXAKNRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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